molecular formula C10H10N2 B1226847 alpha-Nicotyrine CAS No. 525-75-7

alpha-Nicotyrine

Cat. No.: B1226847
CAS No.: 525-75-7
M. Wt: 158.2 g/mol
InChI Key: YRMIZZHAGCDHTG-UHFFFAOYSA-N
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Description

Alpha-Nicotyrine is a member of pyridines.

Biochemical Analysis

Biochemical Properties

Alpha-Nicotyrine plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It inhibits the cytochrome P450 2A6 (CYP2A6) enzyme, which is crucial for nicotine metabolism, with an inhibition constant (K_i) of 7.5 ± 2.9 µM . Additionally, this compound inhibits CYP2A13 with a K_i of 5.6 ± 0.86 µM . These interactions result in the inhibition of nicotine metabolism, leading to prolonged nicotine presence in the body.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of CYP2A6 and CYP2A13 enzymes affects the metabolic pathways of nicotine, leading to changes in cellular metabolism . This compound also has insecticidal properties, which suggest its potential impact on cellular processes in insects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of CYP2A6 and CYP2A13 enzymes, inhibiting their activity and preventing the metabolism of nicotine . This inhibition leads to delayed nicotine clearance and reduced withdrawal symptoms. Additionally, this compound’s interaction with these enzymes may result in changes in gene expression related to nicotine metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is formed by the gradual oxidation of nicotine in e-liquids, leading to delayed nicotine clearance and attenuated withdrawal symptoms . The stability and degradation of this compound in laboratory settings are influenced by factors such as exposure to air and storage conditions . Long-term effects on cellular function have been observed, including prolonged nicotine presence and reduced withdrawal symptoms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more significant inhibition of nicotine metabolism, leading to prolonged nicotine presence and reduced withdrawal symptoms . At high doses, this compound may exhibit toxic or adverse effects, such as increased toxicity and potential harm to the liver . Threshold effects have also been observed, indicating that there is a specific dosage range within which this compound is effective without causing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to nicotine metabolism. It interacts with enzymes such as CYP2A6 and CYP2A13, inhibiting their activity and preventing the metabolism of nicotine . This inhibition leads to changes in metabolic flux and metabolite levels, resulting in prolonged nicotine presence in the body . Additionally, this compound’s involvement in these metabolic pathways may affect other related pathways, such as those involved in the detoxification of xenobiotics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound within the body is influenced by factors such as its binding affinity to proteins and its solubility in different tissues . These interactions affect the localization and accumulation of this compound, leading to its prolonged presence in the body .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes such as CYP2A6 and CYP2A13 . This localization allows this compound to effectively inhibit these enzymes and prevent the metabolism of nicotine . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These modifications can influence its activity and function, leading to changes in cellular processes and metabolism .

Properties

IUPAC Name

2-(1-methylpyrrol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMIZZHAGCDHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200504
Record name alpha-Nicotyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525-75-7
Record name 2-(1-Methyl-1H-pyrrol-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Nicotyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Nicotyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methyl-1H-pyrrol-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .ALPHA.-NICOTYRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6265Y1R03C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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